1-(4-Chlorophenyl)pentane-1,4-dione
Overview
Description
“1-(4-Chlorophenyl)pentane-1,4-dione” is a chemical compound with the CAS Number: 53842-12-9. It has a molecular weight of 210.66 and its IUPAC name is 1-(4-chlorophenyl)-1,4-pentanedione .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11ClO2/c1-8(13)2-7-11(14)9-3-5-10(12)6-4-9/h3-6H,2,7H2,1H3 . This indicates that the compound has a carbon backbone with a chlorine atom attached to one of the phenyl groups.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Formation and Characterization of 1,2-Dioxanes
1-(4-Chlorophenyl)pentane-1,4-dione has been explored in the context of forming 1,2-dioxanes through reactions with tris(2,4-pentanedionato)manganese(III) or manganese(III) acetate. These reactions demonstrate the compound's role in synthesizing cyclic peroxides, highlighting its importance in organic synthesis and potentially in developing materials with unique oxidative properties (Nishino et al., 1991).
Physicochemical and Solvatochromic Properties
Studies on azoderivatives of pentane-2,4-dione, including compounds related to this compound, reveal insights into their physicochemical and solvatochromic properties. These properties are crucial for applications in dye chemistry and materials science, where color change in response to the environment is desired (Mahmudov et al., 2011).
Hydrogen Bonding and Structural Analysis
Research into the hydrogen bonding of enol tautomers of 3-substituted pentane-2,4-diones provides foundational knowledge on the interaction mechanisms within these molecules. Such interactions are crucial for understanding the stability and reactivity of β-diketones in various chemical environments, impacting their utility in catalysis and material design (Emsley et al., 1989).
Metal-Organic Frameworks (MOFs)
The compound's potential in forming metal-organic frameworks (MOFs) through interactions with metal ions is of significant interest. These frameworks have applications in gas storage, separation technologies, and catalysis, underscoring the versatility of this compound in advanced material science (Gildenast et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
1-(4-chlorophenyl)pentane-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-8(13)2-7-11(14)9-3-5-10(12)6-4-9/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PACHJCBUIAZMEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00409099 | |
Record name | 1-(4-chlorophenyl)pentane-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00409099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53842-12-9 | |
Record name | 1-(4-chlorophenyl)pentane-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00409099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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